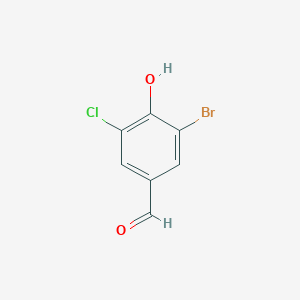

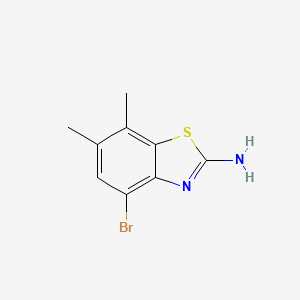

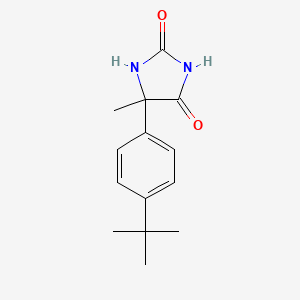

![molecular formula C9H8N2O4 B1274966 2-甲基-6-硝基-2H-苯并[B][1,4]噁嗪-3(4H)-酮 CAS No. 57463-01-1](/img/structure/B1274966.png)

2-甲基-6-硝基-2H-苯并[B][1,4]噁嗪-3(4H)-酮

描述

The compound 2-Methyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a derivative of the 1,4-benzoxazine class, which is a heterocyclic compound containing oxygen and nitrogen in a fused benzene and oxazine ring structure. This class of compounds has been extensively studied due to their diverse chemical properties and potential applications in pharmacology and material science .

Synthesis Analysis

The synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives can be achieved through various methods. One approach involves the trifluoroacetic anhydride/phosphoric acid mediated C-C bond-forming reaction, which is environmentally friendly as it avoids the use of harmful AlCl3 or moisture-sensitive acid chloride . Another method includes the intramolecular cyclization of methyl 3-aryl-2-nitropropionates catalyzed by strong Brønsted acids, which is favored by electron-withdrawing groups on the benzene ring . Additionally, the synthesis of 2H-1,4-benzoxazine derivatives from 1,2-epoxy-3-(2-nitroaryloxy)propanes using Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst has been reported, where the nitro group is reduced prior to the epoxide functionality .

Molecular Structure Analysis

The molecular structure and vibrational properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, a related compound, have been studied using FTIR and FT-Raman spectra combined with DFT calculations. The stability and reactivity of these compounds can be influenced by substituents linked to the oxazine rings, as evidenced by Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) studies .

Chemical Reactions Analysis

The chemical reactivity of 1,4-benzoxazine derivatives is quite versatile. For instance, 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines, which share a similar structure, can yield various derivatives upon oxidation or reaction with benzaldehyde. However, they are not oxidized by alkaline permanganate, indicating selective reactivity . The 1,4-benzoxazine derivatives can also serve as precursors to functionalized o-quinone methides and multisubstituted phenols, highlighting their potential as intermediates for oxygen-functionalized aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-benzoxazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect their stability and reactivity. For example, the presence of a nitro group can enhance the electron-withdrawing character, which can be correlated with the rate of reactions involving these compounds . The vibrational spectroscopy studies provide insights into the stability orders of different derivatives, which is crucial for understanding their physical properties .

科学研究应用

在生物和药用领域的合成和应用

2-甲基-6-硝基-2H-苯并[B][1,4]噁嗪-3(4H)-酮及其衍生物已被研究用于生物和药用领域的各种应用。一项研究专注于为生物学和药物学中使用的3,4-二氢-2H-苯并[1,4]噁嗪的创新合成方法。该过程涉及使用2-氨基苯酚作为起始物质,并成功合成了几种3,4-二氢-2H-苯并[1,4]噁嗪衍生物,展示了它们开发的新方法(詹淑婷, 2012)。

抗菌性能

2H-苯并[b][1,4]噁嗪在抗菌活性方面是一个重要的研究领域。一项研究合成了苯并[b][1,4]噁嗪-3(4H)-酮衍生物,并评估了它们对革兰氏阳性菌、革兰氏阴性菌和真菌的体外抗菌活性。结果显示了对测试微生物的整体有效性,特别强调了氟原子在增强抗菌性能中的作用(Liang Fang et al., 2011)。

制药中的化酶合成

另一项研究重点介绍了1,4-苯并噁嗪衍生物的化酶不对称合成。这种合成对于开发药物非常重要,比如抗菌剂左氧氟沙星。该研究开发了一种通用且多功能的合成途径,用于合成具有各种取代基的这些噁嗪的广泛家族,表明其在制药应用中具有重要潜力(María López-Iglesias等, 2015)。

除草剂的合成

该化合物及其衍生物也被研究用于除草剂的开发潜力。一项研究合成了2-(7-氟-3-氧代-3,4-二氢-2H-苯并[b][1,4]噁嗪-6-基)异吲哚啉-1,3-二酮,被确认为植物代谢中关键酶原卟啉原氧化酶的有效抑制剂。这些化合物表现出高效性和广谱的除草活性(Mingzhi Huang et al., 2005)。

腐蚀抑制

研究还探讨了苯并噁嗪作为腐蚀抑制剂的应用。一项研究评估了2-甲基-4H-苯并[d][1,3]噁嗪-4-酮及相关化合物在抑制轻钢腐蚀方面的有效性。结果显示了显著的抑制效率,突显了这些化合物在保护金属表面方面的潜在应用(A. Kadhim et al., 2017)。

未来方向

属性

IUPAC Name |

2-methyl-6-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-5-9(12)10-7-4-6(11(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRMEYNXGZSORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400423 | |

| Record name | 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one | |

CAS RN |

57463-01-1 | |

| Record name | 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

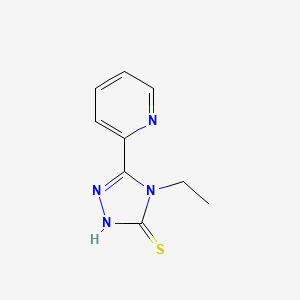

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)